Amide Bond Rotation Barrier: Meso vs. Racemic Diastereomer – A 9 kJ·mol⁻¹ Kinetic Differentiation That Dictates Prolyl-Mimetic Conformational Sampling
The meso (cis) and racemic (trans) diastereomers of pyrrolidine-2,5-dicarboxylic acid derivatives exhibit fundamentally different amide-bond rotation trajectories. The meso diastereomer rotates via a syn/exo–syn/exo hybrid transition state, while the racemic diastereomer proceeds through an anti/endo–syn/exo hybrid transition state. The rotation barrier for the meso diastereomer is lower by approximately 9 kJ·mol⁻¹ in aqueous medium [1]. This difference means the meso form samples the cis-amide conformation more rapidly than the racemic form, a property that directly impacts proline-substitution strategies in peptide design. Neither the single-enantiomer (2R,5R)-dimethyl ester (which exists exclusively as the trans diastereomer) nor pyrrolidine-2,5-dicarboxylic acid (which lacks the ester protection and has different hydrogen-bonding capacity) can replicate this dual-transition-state behaviour.
| Evidence Dimension | Amide bond rotation barrier (ΔG‡) |
|---|---|
| Target Compound Data | Meso diastereomer: lower barrier (syn/exo–syn/exo trajectory); Racemic diastereomer: higher barrier (anti/endo–syn/exo trajectory) |
| Comparator Or Baseline | Difference between meso and racemic diastereomer rotation barriers: ≈9 kJ·mol⁻¹ (aqueous medium) |
| Quantified Difference | ΔΔG‡ ≈ 9 kJ·mol⁻¹ in favour of the meso diastereomer (more facile amide rotation) |
| Conditions | NMR lineshape analysis and computational modelling in aqueous buffer at 298 K; pyrrolidine-2,5-dicarboxylic acid derivative model system (Kubyshkin & Budisa, 2017) |
Why This Matters
For procurement decisions in peptide-mimetic and protein-engineering projects, retaining the diastereomeric mixture ensures access to the full conformational sampling repertoire; sourcing a single diastereomer eliminates the lower-barrier pathway and may bias cis/trans amide equilibria.
- [1] Kubyshkin, V.; Budisa, N. Amide rotation trajectories probed by symmetry. Org. Biomol. Chem., 2017, 15, 7516–7524. View Source
